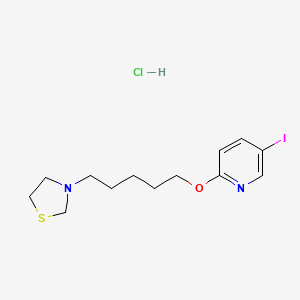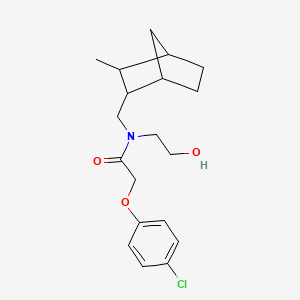
4-Nitrophenyl (4-methylphenyl)methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl (4-methylphenyl)methanesulfonate is an organic compound with the molecular formula C14H13NO5S. It is a sulfonate ester derived from methanesulfonic acid and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a nitrophenyl group and a methylphenyl group attached to a methanesulfonate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (4-methylphenyl)methanesulfonate typically involves the reaction of 4-nitrophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl (4-methylphenyl)methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonates.
Reduction: The major product is 4-amino-4-methylphenylmethanesulfonate.
Hydrolysis: The products are 4-nitrophenol and 4-methylbenzenesulfonic acid.
Applications De Recherche Scientifique
4-Nitrophenyl (4-methylphenyl)methanesulfonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and as a leaving group in nucleophilic substitution reactions.
Biology: The compound is employed in enzyme assays to study the activity of sulfatases and other hydrolases.
Medicine: It serves as a model compound in the development of pharmaceuticals, especially in the study of drug metabolism and enzyme inhibition.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl (4-methylphenyl)methanesulfonate involves the cleavage of the sulfonate ester bond. In biological systems, this cleavage can be catalyzed by enzymes such as sulfatases, leading to the release of 4-nitrophenol and 4-methylbenzenesulfonic acid. The nitrophenol moiety can further undergo reduction or conjugation reactions, depending on the cellular environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl Methanesulfonate: Similar structure but lacks the methyl group on the phenyl ring.
4-Nitrophenyl Methyl Sulfite: Contains a sulfite group instead of a sulfonate group.
4-Methylphenyl Methanesulfonate: Lacks the nitro group on the phenyl ring.
Uniqueness
4-Nitrophenyl (4-methylphenyl)methanesulfonate is unique due to the presence of both nitrophenyl and methylphenyl groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in biochemical studies .
Propriétés
Numéro CAS |
50626-78-3 |
|---|---|
Formule moléculaire |
C14H13NO5S |
Poids moléculaire |
307.32 g/mol |
Nom IUPAC |
(4-nitrophenyl) (4-methylphenyl)methanesulfonate |
InChI |
InChI=1S/C14H13NO5S/c1-11-2-4-12(5-3-11)10-21(18,19)20-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3 |
Clé InChI |
RBVBDCMMNRUAPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CS(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
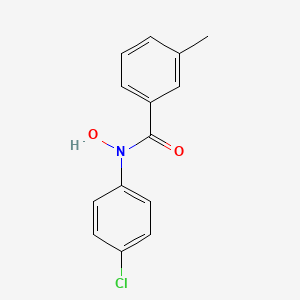
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
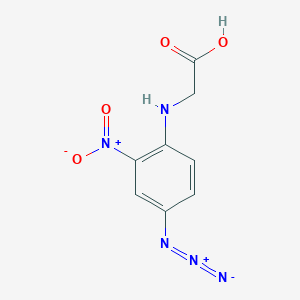
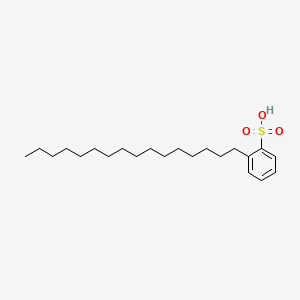
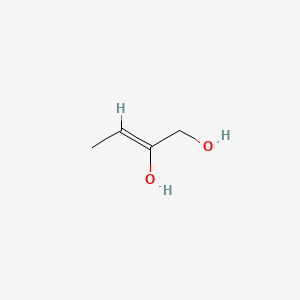
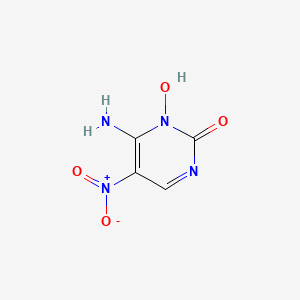

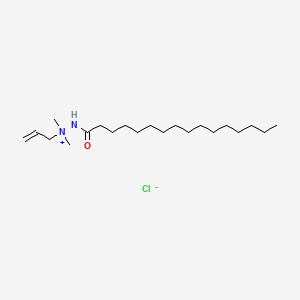
![7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane](/img/structure/B14666718.png)
